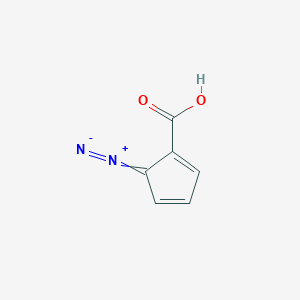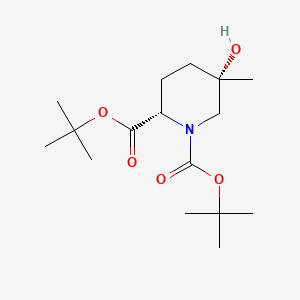
ditert-butyl (2S,5S)-5-hydroxy-5-methyl-piperidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ditert-butyl (2S,5S)-5-hydroxy-5-methyl-piperidine-1,2-dicarboxylate is a complex organic compound that features a piperidine ring substituted with hydroxy and methyl groups, along with two tert-butyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl (2S,5S)-5-hydroxy-5-methyl-piperidine-1,2-dicarboxylate typically involves the reaction of a piperidine derivative with tert-butyl esters. One common method involves the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the piperidine ring . This method is preferred due to its versatility and efficiency compared to traditional batch processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. The use of such systems allows for precise control over reaction conditions, leading to higher efficiency and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
Ditert-butyl (2S,5S)-5-hydroxy-5-methyl-piperidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced back to hydroxy groups.
Substitution: The tert-butyl ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction can regenerate the hydroxy group.
Wissenschaftliche Forschungsanwendungen
Ditert-butyl (2S,5S)-5-hydroxy-5-methyl-piperidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ditert-butyl (2S,5S)-5-hydroxy-5-methyl-piperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various metabolic pathways. The presence of the tert-butyl ester groups can influence the compound’s reactivity and stability, making it a valuable tool in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ditert-butyl (2S,5S)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate: Similar structure but with a piperazine ring instead of a piperidine ring.
Tert-butanesulfinamide: Used in the synthesis of N-heterocycles and has similar applications in asymmetric synthesis.
Uniqueness
Ditert-butyl (2S,5S)-5-hydroxy-5-methyl-piperidine-1,2-dicarboxylate is unique due to its specific substitution pattern and the presence of both hydroxy and methyl groups on the piperidine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C16H29NO5 |
|---|---|
Molekulargewicht |
315.40 g/mol |
IUPAC-Name |
ditert-butyl (2S,5S)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H29NO5/c1-14(2,3)21-12(18)11-8-9-16(7,20)10-17(11)13(19)22-15(4,5)6/h11,20H,8-10H2,1-7H3/t11-,16-/m0/s1 |
InChI-Schlüssel |
SALOJNIUSZBZOH-ZBEGNZNMSA-N |
Isomerische SMILES |
C[C@@]1(CC[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O |
Kanonische SMILES |
CC1(CCC(N(C1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


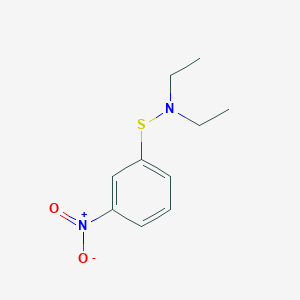
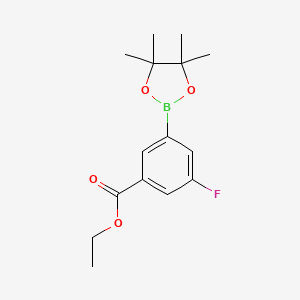
![Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14009164.png)
![(5-Fluoro-2-{[4'-(trifluoromethyl)-1,1'-biphenyl-4-yl]methoxy}phenyl)-acetonitrile](/img/structure/B14009169.png)
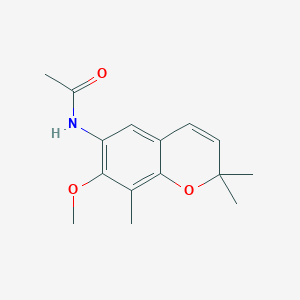
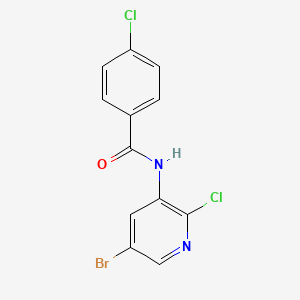
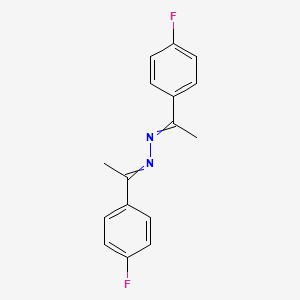
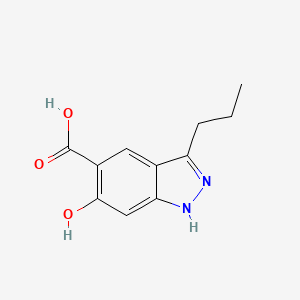
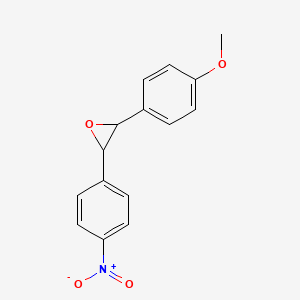
![Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate](/img/structure/B14009205.png)
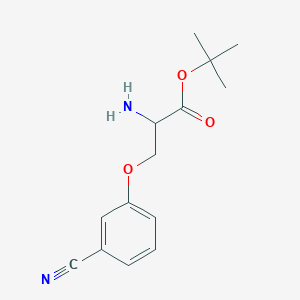
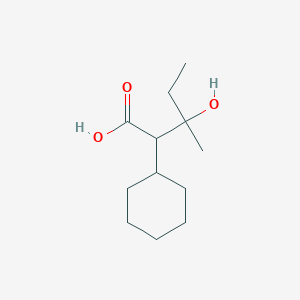
![2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid](/img/structure/B14009226.png)
